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molecular formula C13H12F3N3 B8357736 1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanamine

1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanamine

Cat. No. B8357736
M. Wt: 267.25 g/mol
InChI Key: USNZVQWXANJMLX-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone (260 mg, 0.977 mmol), NH4OAc (1.13 g, 14.6 mmol), and NaBH3CN (245 mg, 3.91 mmol) were taken up in 8 mL 200 proof EtOH, and heated at 120° C. for 5 minutes in a microwave apparatus. The mixture was concentrated to remove the EtOH. Crude was taken up in 30 ml water+25 mL EtOAc. 6N NaOH was added until aqueous pH was ˜10. Separated layers, and extracted aqueous with EtOAc (25 ml). The combined organic layer was washed with 25 mL brine and dried with Na2SO4. Filtered and concentrated with reduced pressure to give 262 mg crude yellow oil, which was carried forward without further purification. Anal. RP-HPLC tR=0.90 min. (Column=Inertsil C8 Column, 3.0 μm, 3.0×30 mm. Column Temperature=50° C. Eluents=A: Water (5 mM Ammonium formate, 2% ACN); B: ACN. Flow Rate=2 mL/min. Gradient=0 min 5% B; 5% to 95% B in 1.70 min; 0.3 min 95% B; 2.1 min 1% B.) MS m/z 268.1 (M+H)+.
Name
1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone
Quantity
260 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][C:12]([C:15](=O)[CH3:16])=[N:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[BH3-]C#[N:22].[Na+]>CCO>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][C:12]([CH:15]([NH2:22])[CH3:16])=[N:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone
Quantity
260 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1C=NC(=NC1)C(C)=O)(F)F
Step Two
Name
NH4OAc
Quantity
1.13 g
Type
reactant
Smiles
Step Three
Name
Quantity
245 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
200
Quantity
8 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the EtOH
ADDITION
Type
ADDITION
Details
6N NaOH was added until aqueous pH was ˜10
EXTRACTION
Type
EXTRACTION
Details
Separated layers, and extracted aqueous with EtOAc (25 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with 25 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1C=NC(=NC1)C(C)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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